molecular formula C11H10N4 B2793525 Pyridine-4-carbaldehyde pyridin-2-ylhydrazone CAS No. 2241017-37-6

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone

Cat. No.: B2793525
CAS No.: 2241017-37-6
M. Wt: 198.229
InChI Key: FDWJJPXBTJDKLS-NTEUORMPSA-N
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Description

Pyridine-4-carbaldehyde is an organic compound with the formula C5H4NCHO . It is one of three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-3-carboxaldehyde . It is a heterocyclic building block used for the synthesis of various pharmaceutical compounds .


Synthesis Analysis

Pyridine-4-carbaldehyde undergoes many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation . It can also condense with pyrrole to give tetrapyridyl porphyrin . In a recent study, a new polymer was synthesized by grafting 4-pyridinecarboxaldehyde onto poly(epichlorohydrin), resulting in a polymer film with aldehyde groups .


Molecular Structure Analysis

Quantum chemical calculations were made at the DFT/B3LYP/6–311+G(d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .


Chemical Reactions Analysis

Pyridine-4-carbaldehyde undergoes many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation . It can also condense with pyrrole to give tetrapyridyl porphyrin .


Physical and Chemical Properties Analysis

Pyridine-4-carbaldehyde is a colorless liquid, although aged samples can appear yellow or even brown . It has a molar mass of 107.112 g·mol −1, a melting point of 4 °C, and a boiling point of 198 °C . It is sensitive to air and light, and prolonged exposure to these conditions may cause oxidation and degradation .

Safety and Hazards

Pyridine-4-carbaldehyde is labeled with the signal word “Warning” and has hazard statements H315, H317, H319, H335 . Precautionary statements include P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWJJPXBTJDKLS-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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